molecular formula C17H28N4O2 B13195736 tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B13195736
M. Wt: 320.4 g/mol
InChI Key: LHKJBSUPOYJYCL-UHFFFAOYSA-N
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Description

This compound is a spirocyclic amine derivative featuring a 2,6-diazaspiro[3.4]octane core. Its molecular formula is C₁₈H₂₈N₄O₂, with a molecular weight of 332.45 g/mol (calculated based on analogous spiro compounds in and ). The spiro architecture confers conformational rigidity, which is advantageous in drug design for enhancing target selectivity and metabolic stability .

Properties

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 3-(1-propan-2-ylpyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C17H28N4O2/c1-12(2)21-9-13(8-19-21)14-17(10-18-14)6-7-20(11-17)15(22)23-16(3,4)5/h8-9,12,14,18H,6-7,10-11H2,1-5H3

InChI Key

LHKJBSUPOYJYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Spirocyclization: The pyrazole derivative is then subjected to spirocyclization with a suitable diazaspiro compound under basic conditions.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the spiro center using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced spiro compounds.

    Substitution: Substituted pyrazole or spiro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been investigated as a lead compound for the development of new drugs targeting neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structure imparts desirable properties like thermal stability and mechanical strength to these materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally related diazaspiro derivatives (Table 1).

Table 1: Structural and Functional Comparison of Diazaspiro Compounds

Compound Name Spiro Core Substituents Molecular Weight (g/mol) Key Applications/Notes References
tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate 2,6-Diazaspiro[3.4]octane 1-(propan-2-yl)pyrazole, tert-butyl 332.45 Potential kinase inhibitor scaffold
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate 2,6-Diazaspiro[3.4]octane tert-butyl 224.29 Intermediate for neuroactive agents
tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate 2,6-Diazaspiro[3.4]octane Benzyl, ketone, tert-butyl 431.17 Building block for peptidomimetics
1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[4,3-a][1,4]diazepine 2,6-Diazaspiro[3.3]heptane Benzotriazolodiazepine ~450 (estimated) Vasopressin antagonist for neuropsychiatric disorders
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate 2,5-Diazaspiro[3.4]octane tert-butyl, oxalate salt 316.33 (free base) Chelation studies, metal-binding ligands
Key Differences and Implications:

Spiro Ring Size and Rigidity: The 2,6-diazaspiro[3.4]octane core (7-membered spiro system) offers greater conformational flexibility compared to the smaller 2,6-diazaspiro[3.3]heptane (6-membered core) in . This impacts binding kinetics in biological targets; larger spiro systems may enhance entropy-driven binding .

In contrast, the benzyl group in enhances π-π stacking but increases molecular weight, which may reduce bioavailability . The tert-butyl carbamate protection in all tert-butyl derivatives simplifies synthetic handling, as seen in , where similar intermediates were coupled with carboxylic acids using HATU-mediated amidation .

Biological Activity: The vasopressin antagonist in demonstrates that diazaspiro cores paired with fused heterocycles (e.g., benzotriazolodiazepine) are effective in neuropsychiatric applications. The target compound’s pyrazole group may confer distinct selectivity profiles compared to triazole-based analogs .

Biological Activity

tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H28_{28}N4_{4}O2_{2}, with a molecular weight of 320.4 g/mol. The compound features a spirocyclic framework which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17_{17}H28_{28}N4_{4}O2_{2}
Molecular Weight320.4 g/mol
CAS Number2060025-61-6

Research indicates that compounds with spirocyclic structures often exhibit significant interactions with various biological targets, including enzymes and receptors. For instance, the diazaspiro[3.4]octane core has been associated with inhibition of specific kinases involved in cancer progression and other diseases.

Kinase Inhibition

In vitro studies have shown that derivatives of the diazaspiro[3.4]octane scaffold can inhibit key kinases such as mTOR and EGFR, which are critical in cancer signaling pathways. The mechanism typically involves binding to the ATP pocket of these kinases, thereby preventing their activation and downstream signaling.

Antimicrobial Activity

A notable study highlighted the compound's potential as an antitubercular agent. A derivative containing the diazaspiro[3.4]octane structure demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating strong antimicrobial properties .

Anticancer Activity

The compound's ability to modulate kinase activity suggests potential applications in cancer therapy. For example, compounds derived from similar scaffolds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Antitubercular Activity : A study synthesized a series of compounds based on the diazaspiro[3.4]octane framework and tested their activity against M. tuberculosis. The lead compound displayed remarkable potency (MIC = 0.016 μg/mL), suggesting that modifications to the molecular periphery can enhance activity against resistant strains .
  • Cancer Cell Lines : In another research effort, derivatives of the compound were tested against several cancer cell lines, where they exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell growth through kinase modulation .

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